Cas no 2034378-33-9 (2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole)

2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole is a fluorinated heterocyclic compound featuring a benzimidazole core linked to a 3-fluoromethyl-substituted azetidine moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and improved binding affinity in medicinal chemistry applications. The fluoromethyl group contributes to increased lipophilicity and bioavailability, while the azetidine ring offers conformational rigidity, potentially optimizing target engagement. The compound is of interest in pharmaceutical research, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Handling requires standard precautions for fluorinated organic compounds.
2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole structure
2034378-33-9 structure
Product Name:2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole
CAS No:2034378-33-9
MF:C11H12FN3
MW:205.231485366821
CID:6388638
PubChem ID:121020733
Update Time:2025-10-28

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole
    • 2034378-33-9
    • 2-[3-(fluoromethyl)azetidin-1-yl]-1H-1,3-benzodiazole
    • 2-[3-(fluoromethyl)azetidin-1-yl]-1H-benzimidazole
    • AKOS026696342
    • F6543-5386
    • Inchi: 1S/C11H12FN3/c12-5-8-6-15(7-8)11-13-9-3-1-2-4-10(9)14-11/h1-4,8H,5-7H2,(H,13,14)
    • InChI Key: YBJXTPXOQRAWRU-UHFFFAOYSA-N
    • SMILES: FCC1CN(C2=NC3C=CC=CC=3N2)C1

Computed Properties

  • Exact Mass: 205.10152556g/mol
  • Monoisotopic Mass: 205.10152556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31.9Ų

2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole Pricemore >>

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2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole Related Literature

Additional information on 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole

2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole: A Comprehensive Overview

2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole, also known by its CAS number 2034378-33-9, is a compound of significant interest in the field of organic chemistry and drug discovery. This molecule combines the structural features of a benzo[d]imidazole ring system with a fluoromethyl-substituted azetidine moiety, making it a unique candidate for various applications in medicinal chemistry. The benzo[d]imidazole core is well-known for its aromaticity and ability to form hydrogen bonds, while the azetidine ring introduces rigidity and potential for additional functionalization. Recent studies have highlighted its potential as a scaffold for developing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.

The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole involves a multi-step process that typically begins with the preparation of the benzo[d]imidazole derivative. This is followed by the introduction of the azetidine ring through nucleophilic substitution or coupling reactions. The fluoromethyl group is introduced at the 3-position of the azetidine ring, which not only enhances the molecule's lipophilicity but also provides a site for further chemical modification. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound, with recent advancements focusing on catalytic methods and green chemistry principles.

In terms of biological activity, 2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole has shown promising results in preliminary assays targeting key enzymes involved in metabolic disorders and neurodegenerative diseases. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in gene regulation and cancer progression. Additionally, this compound has been evaluated for its potential as a kinase inhibitor, with particular attention to its interaction with protein kinases associated with signaling pathways in cancer cells.

The structural versatility of 2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole makes it an attractive starting material for medicinal chemists. By modifying the fluoromethyl group or introducing additional substituents on the benzo[d]imidazole ring, researchers can fine-tune the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Recent computational studies have utilized molecular docking and dynamics simulations to predict how these modifications might influence binding affinity to target proteins, providing valuable insights for rational drug design.

In conclusion, 2-(3-(Fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole represents a promising lead compound in the quest for novel therapeutic agents. Its unique combination of structural features and biological activity positions it as a valuable tool in drug discovery research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative treatments for human diseases.

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